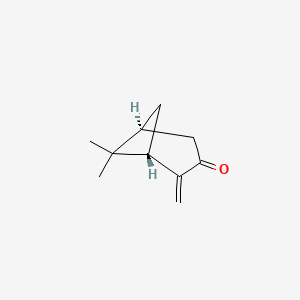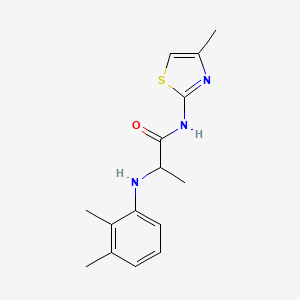![molecular formula C13H14N2O2 B12847002 Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate is an organic compound that belongs to the class of esters It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate typically involves the reaction of 3-(4-bromophenyl)pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate is primarily attributed to its pyrazole ring. Pyrazoles are known to interact with various biological targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can then exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[4-(3-pyrazolyl)phenyl]propanoate: Similar structure but with a propanoate ester group.
Methyl 2-[4-(3-pyrazolyl)phenyl]acetate: Similar structure but with a methyl ester group.
Ethyl 2-[4-(3-pyrazolyl)phenyl]butanoate: Similar structure but with a butanoate ester group.
Uniqueness
This compound is unique due to its specific ester group, which influences its reactivity and solubility. The presence of the pyrazole ring also imparts distinct biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
ethyl 2-[4-(1H-pyrazol-5-yl)phenyl]acetate |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)9-10-3-5-11(6-4-10)12-7-8-14-15-12/h3-8H,2,9H2,1H3,(H,14,15) |
Clave InChI |
GZMYSUAAXRHVAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12846941.png)
![(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12846946.png)
![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)

![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12846960.png)
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12846963.png)

![1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B12846991.png)
